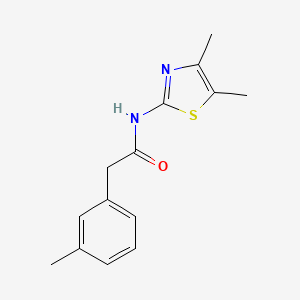
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide, also known as DMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
In agriculture, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been studied for its potential use as a pesticide. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
Wirkmechanismus
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide has also been shown to have anti-cancer effects in preclinical studies, with the ability to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is its potential as a multi-functional compound with applications in both medicine and agriculture. Another advantage is its relatively simple synthesis method, which makes it accessible for research purposes.
One limitation of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is its limited availability, as it is not commercially available and must be synthesized in the lab. Another limitation is the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
Future research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide could focus on further elucidating its mechanism of action and potential applications in medicine and agriculture. In medicine, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide could be studied for its potential use in the treatment of pain and inflammation-related disorders, as well as its potential as an anti-cancer agent. In agriculture, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide could be studied for its potential use as a pesticide, with a focus on its insecticidal and fungicidal properties. Overall, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide shows promise as a multi-functional compound with potential applications in various fields.
Synthesemethoden
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-(3-methylphenyl)acetic acid with thionyl chloride to form 2-(3-methylphenyl)acetyl chloride. The resulting compound is then reacted with 4,5-dimethyl-2-mercapto-1,3-thiazole to form N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9-5-4-6-12(7-9)8-13(17)16-14-15-10(2)11(3)18-14/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSMQADJWPBTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)

![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5488644.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)
![3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5488669.png)
![1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)
![16-acetyl-13-[4-(benzyloxy)benzylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5488695.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5488701.png)
![6-methoxy-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5488706.png)
![ethyl 5-(4-bromophenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5488713.png)
![5-ethyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B5488721.png)
![2-chloro-N-[4-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5488722.png)